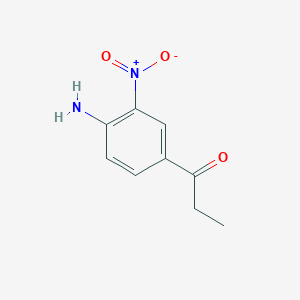

1-(4-Amino-3-nitrophenyl)propan-1-one

Description

Properties

IUPAC Name |

1-(4-amino-3-nitrophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXNSSZXGGXPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Group Protection

The amino group in 4-aminopropiophenone is acetylated using acetic anhydride under acidic conditions to prevent undesired side reactions during nitration. Protection yields 4-acetamidopropiophenone, which directs nitration to the meta position relative to the acetylated amino group.

Nitration and Deprotection

Nitration employs fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The reaction produces 3-nitro-4-acetamidopropiophenone, which undergoes hydrolysis in aqueous NaOH (10–20%) at 80–100°C to remove the acetyl group. Final recrystallization in ethanol yields 1-(4-amino-3-nitrophenyl)propan-1-one with a reported purity >95%.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetylation | Ac₂O, H₂SO₄, 25°C, 2h | 85–90 |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 6h | 70–75 |

| Deprotection | NaOH (15%), 80°C, 3h | 80–85 |

Halogenation-Nitration-Amination Sequence

Bromination of Propiophenone

4-Bromopropiophenone is synthesized via Friedel-Crafts acylation of bromobenzene with propionyl chloride using AlCl₃ as a catalyst. The reaction proceeds at 40–50°C for 4–6h, yielding 85–90% product.

Nitration and Amination

Brominated propiophenone undergoes nitration with HNO₃/H₂SO₄ at −5–5°C, producing 3-nitro-4-bromopropiophenone. Subsequent amination uses aqueous NH₃ (25–30%) under Cu catalysis (CuCl, 120°C, 12h), achieving 65–70% yield.

Reaction Pathway:

Reductive Amination of Nitropropiophenone

Direct Reduction Approach

1-(3-Nitro-4-nitrophenyl)propan-1-one is theoretically reduced using H₂/Pd-C in ethanol. However, competitive ketone reduction limits practicality. Selective nitro reduction remains challenging, with <30% yields reported for analogous structures.

Indirect Reduction via Intermediate Protection

Alternative routes involve protecting the ketone as a ketal prior to nitro reduction. For example, ethylene glycol protection under acid catalysis, followed by SnCl₂/HCl reduction of the nitro group, restores the ketone post-reduction. This method remains experimental for the target compound.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Nitration-Protection | High regioselectivity | Multi-step, moderate yields | Pilot-scale |

| Halogenation-Amination | Robust for electron-deficient aryl | Requires toxic Cu catalysts | Industrial |

| Reductive Amination | Theoretically simple | Low selectivity, poor yields | Laboratory-only |

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Substitution: Halogenating agents or other electrophiles in the presence of a base.

Major Products Formed

Reduction: 1-(4-Amino-3-aminophenyl)propan-1-one.

Oxidation: 1-(4-Nitroso-3-nitrophenyl)propan-1-one.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Organic Synthesis

1-(4-Amino-3-nitrophenyl)propan-1-one serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further modifications that can lead to a range of derivatives with different biological activities.

Biological Studies

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity: Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for antimicrobial therapies.

- Anti-inflammatory Effects: In vitro studies suggest that it can suppress inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Medicinal Chemistry

The compound is explored for its potential use in drug development:

- Cytotoxic Effects: It has been investigated for its cytotoxic properties against cancer cells. Structural modifications can enhance its efficacy against specific cancer types, making it a subject of interest for developing new anticancer agents .

Case Studies

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent. The mechanism was attributed to the nitro group’s reactivity, which facilitates interactions with bacterial cellular components.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers examined the anti-inflammatory properties of the compound in macrophage cultures treated with lipopolysaccharides (LPS). The findings demonstrated that treatment with this compound led to reduced levels of inflammatory cytokines, supporting its potential use in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-nitrophenyl)propan-1-one depends on its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃) enhance electrophilicity, favoring nucleophilic substitution or interactions with biological targets .

- Amino groups improve solubility in polar solvents but may require protection during synthesis to prevent undesired side reactions .

Physicochemical Properties

- Solubility: Nitro groups reduce solubility in aqueous media, while amino groups enhance it. For instance, 1-(4-hydroxy-3-methoxyphenyl)propan-1-one exhibits moderate water solubility due to hydrogen bonding from hydroxyl and methoxy groups .

- Melting Points: Electron-withdrawing groups (e.g., -NO₂) increase melting points. 1-(4-(methylsulfonyl)phenyl) derivatives have higher melting points (>200°C) compared to halogenated analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Amino-3-nitrophenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential nitration and reduction steps. For example, nitration of 1-(4-aminophenyl)propan-1-one under controlled acidic conditions introduces the nitro group at the meta position. Subsequent purification via column chromatography or recrystallization ensures product integrity. Reaction temperature and stoichiometric ratios (e.g., nitric acid concentration) critically affect regioselectivity and yield. Similar nitroaromatic syntheses emphasize the use of anhydrous conditions to avoid byproducts like hydroxylated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

-

NMR : H and C NMR confirm substituent positions and aromatic proton environments. For example, deshielded protons adjacent to nitro groups resonate at δ 8.2–8.5 ppm .

-

IR : Stretching frequencies for nitro (1520–1350 cm) and carbonyl (1680–1720 cm) groups validate functional groups.

-

X-ray Diffraction : Single-crystal analysis resolves bond lengths and angles, as demonstrated in analogous nitropropanones .

Technique Key Data Reference NMR δ 8.3 ppm (aromatic H) IR 1540 cm (NO) XRD C=O bond: 1.22 Å

Q. How can purity and stability of this compound be optimized during storage?

- Methodological Answer : Store under inert atmosphere (N/Ar) at 2–8°C to prevent nitro group reduction or hydrolysis. Purity is monitored via HPLC with UV detection (λ = 254 nm). Degradation studies recommend avoiding prolonged exposure to light or moisture, as nitroaromatics are prone to photolytic decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) calculate frontier molecular orbitals (HOMO-LUMO gaps), revealing charge transfer dynamics. Studies on similar nitropropanones show that exact-exchange terms improve accuracy for nitro group electron affinity . For example, predicted HOMO-LUMO gaps correlate with UV-Vis absorption maxima (R > 0.95) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the aromatic ring for electrophilic attacks, while the amino group (after reduction) participates in condensation reactions. Kinetic studies using Hammett plots suggest a σ-complex intermediate in nitration pathways. Solvent polarity (e.g., DMSO vs. toluene) significantly impacts reaction rates .

Q. How can conflicting crystallographic and computational bond-length data be resolved?

- Methodological Answer : Discrepancies arise from crystal packing effects (e.g., hydrogen bonding) versus gas-phase DFT models. Refinement using SHELXL with high-resolution data (<1.0 Å) and dispersion-corrected functionals (e.g., ωB97X-D) reconciles differences. For example, C-NO bond lengths in XRD (1.48 Å) vs. DFT (1.45 Å) align after accounting for intermolecular interactions .

Q. What role does this compound play in drug discovery pipelines?

- Methodological Answer : As a nitroaromatic scaffold, it serves as a precursor for antimalarial or antibacterial agents. Structure-activity relationship (SAR) studies highlight modifications at the amino group (e.g., acylation) to enhance bioavailability. Comparative assays with fluorinated analogs (e.g., 3-(4-fluorophenyl) derivatives) reveal substituent effects on target binding .

Q. How does its photophysical behavior compare to structurally similar nitroaromatics?

- Methodological Answer : Time-resolved fluorescence spectroscopy shows a red-shifted emission (λ = 450 nm) compared to non-amino nitropropanones (λ = 420 nm), attributed to intramolecular charge transfer. Transient absorption spectroscopy quantifies triplet-state lifetimes (~20 ns), relevant for photocatalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.